5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a chloro group at the 5th position of the thiophene ring and a 4-chlorophenyl group attached to the nitrogen of the carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a thiophene nucleus, have been found to bind with high affinity to multiple receptors . This suggests that 5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide may also interact with various biological targets.
Mode of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets to modulate cellular processes and induce therapeutic effects.
Biochemical Pathways
It’s known that thiophene derivatives can exhibit a broad spectrum of biological activities . This suggests that the compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
It’s known that some compounds exhibit moderate insecticidal activity and fungicidal activity . This suggests that the compound may exert similar effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of halogens or other electrophiles at the thiophene ring.
Scientific Research Applications
5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxaldehyde: A related thiophene derivative with similar chemical properties.
4-chlorophenylthiourea: Contains a 4-chlorophenyl group and exhibits similar reactivity.
Thiophene-2-carboxamide: Lacks the chloro substituents but shares the core thiophene structure.
Uniqueness
5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide is unique due to the presence of both chloro groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS/c12-7-1-3-8(4-2-7)14-11(15)9-5-6-10(13)16-9/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTIKUQVBKCHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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